3-Isopropyloctahydropyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-8(2)10-7-12-5-3-4-9(12)6-11-10/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMDREPFLIKFTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN2CCCC2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological activity of hexahydro-3-isopropylpyrrolo[1,2-a]pyrazine-1,4-dione
An In-depth Technical Guide: The Biological Activity of Cyclo(L-leucyl-L-prolyl) (Hexahydro-3-isopropylpyrrolo[1,2-a]pyrazine-1,4-dione)
Abstract
Cyclo(L-leucyl-L-prolyl), a cyclic dipeptide of the diketopiperazine (DKP) class, has emerged as a molecule of significant scientific interest due to its diverse and potent biological activities.[1][2][] Naturally produced by a variety of microorganisms, including bacteria and fungi, its rigid and stable scaffold makes it a compelling candidate for therapeutic development.[2][] This guide provides a comprehensive technical overview of its primary biological functions, details field-proven experimental protocols for its investigation, and explores its underlying molecular mechanisms.
A Spectrum of Bioactivity: From Microbial Warfare to Neuroprotection
The unique stereochemistry and conformational rigidity of Cyclo(L-leucyl-L-prolyl) (cLP) allow it to interact with a range of biological targets, leading to a wide spectrum of effects.[1][4] Its bioactivity is highly dependent on its stereoconfiguration.[1]
Quorum Sensing Inhibition & Anti-Biofilm Activity
A primary and well-documented function of cLP is its ability to interfere with bacterial communication, or quorum sensing (QS).[5] QS is the mechanism by which bacteria regulate gene expression in response to population density, coordinating virulence and biofilm formation.[6]
-
Mechanism: cLP is thought to competitively inhibit the binding of natural autoinducer molecules to their cognate receptors in pathogenic bacteria, such as Vibrio parahaemolyticus.[7] This disruption of the QS signaling cascade prevents the activation of genes responsible for virulence factors and the complex architecture of biofilms.
-
Significance: By inhibiting biofilm formation, cLP can render pathogenic bacteria more susceptible to conventional antibiotics and host immune responses, offering a promising anti-virulence strategy to combat drug-resistant infections.[5]
Antifungal Properties
cLP exhibits potent antifungal activity, notably against pathogenic Aspergillus species.[2][8][9]
-
Mechanism: Its primary antifungal action involves the inhibition of mycotoxin production. Specifically, it has been shown to repress the transcription of genes essential for aflatoxin biosynthesis, such as aflR, in Aspergillus parasiticus.[8][10] At higher concentrations (>6.0 mg/mL), it also directly inhibits fungal growth.[5][8][10]
-
Significance: This dual action makes cLP a potential bioprotective agent in agriculture and food safety, capable of preventing both fungal spoilage and the contamination of foodstuffs with dangerous mycotoxins.[2][9]
Antioxidant and Neuroprotective Potential
The compound demonstrates significant antioxidant properties by scavenging free radicals.[11][12][13][14] This activity is foundational to its protective effects in various biological systems.
-
Mechanism: As a direct antioxidant, cLP can neutralize reactive oxygen species (ROS), protecting cells from oxidative damage.[12][13][15] While direct neuroprotection studies on cLP are emerging, related cyclic dipeptides like Cyclo(His-Pro) have been shown to exert potent anti-inflammatory and neuroprotective effects by modulating the Nrf2 and NF-κB signaling pathways.[16][17] These pathways are critical in the cellular defense against oxidative stress and inflammation, processes deeply implicated in neurodegeneration.[16][17] The structural similarity suggests cLP may operate through similar mechanisms.
-
Significance: The potential to mitigate oxidative stress and neuroinflammation positions cLP and its derivatives as promising candidates for the study and potential treatment of neurodegenerative diseases.[17]
Additional Reported Activities
-
Antiviral: The cis-configuration of cLP has demonstrated significant inhibitory effects against the influenza A virus (H3N2).[1]
-
Antibacterial: It shows broad-spectrum antibacterial activity, including against multi-drug resistant strains of Staphylococcus aureus.[1][14]
Quantitative Data Summary
The following table consolidates key quantitative data regarding the biological activity of Cyclo(L-leucyl-L-prolyl).
| Biological Activity | Target Organism/System | Effective Concentration | Observed Effect | Reference |
| Aflatoxin Inhibition | Aspergillus parasiticus | 0.20 mg/mL | 50% inhibition of aflatoxin production (IC₅₀) | [5][8][10] |
| Fungal Growth Inhibition | Aspergillus parasiticus | > 6.0 mg/mL | Direct inhibition of fungal growth | [5][8][10] |
| Antifungal | Colletotrichum orbiculare | 100 µg/mL | ~19.7% inhibition of conidial germination | [4][18] |
| Antibacterial (MIC) | Staphylococcus aureus (MDR) | 15 mg/L | Minimum Inhibitory Concentration | [14] |
| Antifouling | Balanus amphitrite (larva) | 0.15 mM | 50% inhibition of larval attachment (EC₅₀) | [19] |
Core Experimental Protocols
The following protocols are foundational for evaluating the key biological activities of cLP. The rationale behind key steps is provided to ensure methodological integrity and reproducibility.
Protocol: Quorum Sensing Inhibition Bioassay
This assay uses a reporter bacterium, Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of a QS system. Inhibition of this pigment serves as a visual proxy for QS interference.[6][20][21]
Experimental Workflow Diagram
Caption: Workflow for a quantitative quorum sensing inhibition assay.
Step-by-Step Methodology:
-
Strain Preparation: Inoculate a single colony of Chromobacterium violaceum (e.g., ATCC 12472) into 5 mL of Luria-Bertani (LB) broth and incubate overnight at 30°C with agitation.[6]
-
Inoculum Standardization: The next day, dilute the overnight culture with fresh LB broth to a standardized optical density (OD) of 0.1 at 600 nm. This ensures a consistent starting population for the assay.[6]
-
Compound Preparation: Prepare a stock solution of cLP in a suitable solvent (e.g., DMSO). Perform serial dilutions in LB broth to achieve the desired final test concentrations. Causality: A solvent control (e.g., LB broth with <1% DMSO) is critical to ensure that the solvent itself does not affect bacterial growth or pigment production.[6]
-
Assay Setup: In a 96-well microtiter plate, add the standardized bacterial inoculum to wells containing the various concentrations of cLP. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 30°C for 24 hours.
-
Growth Assessment: After incubation, measure the OD at 600 nm using a microplate reader. Trustworthiness: This step is crucial to distinguish true QS inhibition from simple bactericidal or bacteriostatic effects. A compound is only a true QSI if it inhibits violacein production at sub-inhibitory concentrations.[6][21]
-
Violacein Quantification: Centrifuge the plate to pellet the cells. Discard the supernatant and add DMSO to each well to solubilize the violacein pigment.[6]
-
Data Analysis: Measure the absorbance of the solubilized violacein at ~595 nm. Calculate the percentage of violacein inhibition relative to the untreated control.
Protocol: Anti-Biofilm Formation Assay (Crystal Violet Method)
This is a robust and widely used method to quantify the formation of static biofilms in vitro.[5][22][23]
Experimental Workflow Diagram
Caption: Workflow for the Crystal Violet biofilm quantification assay.
Step-by-Step Methodology:
-
Culture Preparation: Grow an overnight culture of the test bacterium (e.g., Pseudomonas aeruginosa or Staphylococcus aureus).
-
Assay Setup: In a 96-well flat-bottomed plate, add culture medium, the standardized bacterial inoculum, and serial dilutions of cLP.
-
Incubation: Cover the plate and incubate under static conditions at 37°C for 24-48 hours. Causality: Static incubation is essential as it encourages surface attachment, a prerequisite for biofilm formation.
-
Washing: Gently discard the medium and wash the wells twice with phosphate-buffered saline (PBS). This step is critical to remove planktonic (free-floating) cells, ensuring that only the adherent biofilm is measured.[5]
-
Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[22] Crystal violet stains the cells and extracellular matrix components of the biofilm.
-
Final Wash: Discard the stain and wash the wells thoroughly with water until the wash water runs clear.
-
Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the crystal violet bound to the biofilm.[5][22]
-
Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at ~590 nm. A reduction in absorbance compared to the control indicates inhibition of biofilm formation.[22]
Molecular Mechanisms: A Focus on Neuroprotection
While the antimicrobial mechanisms of cLP are relatively direct, its potential neuroprotective effects likely involve the modulation of complex intracellular signaling networks. Drawing from evidence on related cyclic dipeptides, a plausible mechanism involves the interplay between the Nrf2 antioxidant response and the NF-κB inflammatory pathway.[16][17]
Proposed Neuroprotective Signaling Pathway
Caption: Proposed mechanism for cLP-mediated neuroprotection via Nrf2/NF-κB crosstalk.
This pathway illustrates a dual-action mechanism:
-
Activation of Nrf2: cLP may activate the transcription factor Nrf2, the master regulator of the antioxidant response. This leads to the upregulation of protective enzymes like Heme Oxygenase-1 (HO-1).[16][17]
-
Inhibition of NF-κB: The products of HO-1 activity can suppress the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory genes.[16] By mitigating both oxidative stress and neuroinflammation, cLP could protect neurons from damage.
Conclusion and Future Directions
Cyclo(L-leucyl-L-prolyl) is a multifunctional natural product with well-defined antimicrobial activities and significant therapeutic potential in other areas, including neuroprotection. Its stability and broad activity spectrum make it an excellent scaffold for drug development.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and target specificity.
-
In Vivo Efficacy: Validating the observed in vitro effects in relevant animal models of infection and neurodegeneration.
-
Mechanism of Action: Further elucidating the specific molecular targets, particularly the receptors involved in its quorum sensing inhibition and the precise mechanisms of its neuroprotective effects.
By continuing to explore the rich biology of this cyclic dipeptide, the scientific community can unlock its full potential for developing novel therapeutic interventions.
References
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-
Yan, P. S., Song, Y., Sakuno, E., Nakajima, H., Nakagawa, H., & Yabe, K. (2004). Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus. Applied and Environmental Microbiology, 70(12), 7466–7473. [Link]
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- Callahan, J. E., & Castaldi, M. J. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies.
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- Shukla, S. K., & Rao, T. S. (2026, January 15).
- ResearchGate. (n.d.). Bioprotective effect of cyclo(L-Leu-L-Pro) and cell-free supernatant of L. coryniformis BCH-4.
- BenchChem. (2025). Application Notes and Protocols: In Vitro Quorum Sensing Inhibition Assay Using Maculosin.
- Shuvalov, O., & Khromova, N. (2024, September 5). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org.
- Balestrino, D., & O'Toole, G. A. (2020, October 5). A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii. Bio-protocol.
- Teplitski, M., Chen, H., & Rajamani, S. (2004). A simple screening protocol for the identification of quorum signal antagonists. Journal of Microbiological Methods, 56(1), 1-9.
- Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity.
- Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. CRIS - Unibo.
- EvitaChem. (n.d.). Buy cyclo(L-Pro-L-Val) (EVT-337033).
- JoVE. (2025, July 11). Quorum Sensing Inhibition by Bioactive Compounds. Journal of Visualized Experiments.
- ResearchGate. (2024, September 28). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
- Wang, H.-C., Kumar, R., Ayenero, M. E., Hsu, K.-C., Lo, C.-F., & Lin, S.-J. (2026, February 20). The crosstalk between acute hepatopancreatic necrosis disease (AHPND) and the Vibrio quorum sensing (QS) system: A review.
- Kim, J., Kim, J.-C., & Sang, M. K. (2023, August 9). Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare. Frontiers in Microbiology.
- Oliva, C. A., et al. (2012, March 15). Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling.
- Shetye, G. S., & Blackwell, H. E. (2012). New and Unexpected Insights into the Modulation of LuxR-Type Quorum Sensing by Cyclic Dipeptides. ACS Chemical Biology, 7(5), 845-853.
- Lee, J. H., et al. (2021, July 26). Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus. Marine Drugs.
- Li, X., et al. (2020). Screening strategies for quorum sensing inhibitors in combating bacterial infections. Journal of Advanced Research.
- Malla, R. R., et al. (2021, July 24). Marine Cyclic Dipeptide Cyclo (L-Leu-L-Pro) Protects Normal Breast Epithelial Cells from tBHP-induced Oxidative Damage by Targeting CD151. Current Cancer Drug Targets.
- BOC Sciences. (n.d.). Cyclo(L-Leu-L-Pro) - (CAS 2873-36-1).
- ResearchGate. (n.d.). Antioxidant activity of Cyclo(L-Leucyl-L-Prolyl) (1) and Cyclo(Gly-L-Pro) (2).
- Yan, P. S., et al. (2004, December 15). Cyclo(L-leucyl-L-prolyl) produced by Achromobacter xylosoxidans inhibits aflatoxin production by Aspergillus parasiticus. Applied and Environmental Microbiology.
- Lee, J. H., et al. (2021, July 26). Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus. MDPI.
- Lee, S. H., et al. (2020, July 7). A Diketopiperazine, Cyclo-(L-Pro-L-Ile), Derived From Bacillus thuringiensis JCK-1233 Controls Pine Wilt Disease by Elicitation of Moderate Hypersensitive Reaction. Frontiers in Plant Science.
- Kim, H. S., et al. (2018, August 22). Cyclo-(l-Phe-l-Pro)
- Tundo, G. R., et al. (2016, August 12). The Role of Cyclo(His-Pro)
- Al-Hussain, T. K., et al. (2022). Assessment of the neuroprotective potential of d-cycloserine and l-serine in aluminum chloride-induced experimental models of Alzheimer's disease: In vivo and in vitro studies. Frontiers in Pharmacology.
- Cayman Chemical. (n.d.). Cyclo(L-Leu-L-Pro).
- ResearchGate. (2017, August 15). Marine Sp. VITMK1 Derived Pyrrolo [1, 2-A] Pyrazine-1, 4-Dione, Hexahydro-3-(2-Methylpropyl) and Its Free Radical Scavenging Activity.
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- Immaculate, J. K., et al. (2021). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances.
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A Technical Deep Dive: Unraveling the Subtle Yet Significant Differences Between 3-isopropyl and 3-isobutyl Pyrrolo[1,2-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. Substitutions on this scaffold can dramatically influence its physicochemical properties and pharmacological profile. This in-depth technical guide focuses on the nuanced yet critical differences imparted by two closely related alkyl substituents at the 3-position: isopropyl and isobutyl. By examining their impact on synthesis, physicochemical characteristics, and biological activity, this paper provides a comparative analysis to inform rational drug design and development efforts targeting this versatile scaffold.
Introduction: The Pyrrolo[1,2-a]pyrazine Core and the Significance of the 3-Position
The pyrrolo[1,2-a]pyrazine ring system, a fusion of a pyrrole and a pyrazine ring, is a cornerstone in medicinal chemistry due to its presence in a wide array of natural products and synthetic molecules with diverse biological activities.[1][2] These activities span from anticonvulsant and antimicrobial to anticancer and anti-inflammatory effects.[3][4][5][6] The versatility of this scaffold lies in its unique electronic and steric properties, which can be finely tuned through substitution at various positions.
The 3-position of the hexahydropyrrolo[1,2-a]pyrazine-1,4-dione core, in particular, is a key modulator of biological activity. This position is often derived from the alpha-carbon of an amino acid precursor, allowing for the introduction of a wide variety of substituents that can influence ligand-receptor interactions, membrane permeability, and metabolic stability. This guide focuses on two small, branched alkyl groups: isopropyl and isobutyl. While differing by only a single methylene unit, the structural variance between these two groups—a branched methyl group at the β-carbon for isopropyl versus the γ-carbon for isobutyl—can lead to significant differences in the resulting molecule's behavior.
Comparative Synthesis
The synthesis of 3-substituted hexahydropyrrolo[1,2-a]pyrazine-1,4-diones, also known as cyclic dipeptides (or diketopiperazines), typically involves the cyclization of a dipeptide precursor. In the case of the 3-isopropyl and 3-isobutyl derivatives, these precursors are prolyl-valine and prolyl-leucine, respectively.
General Synthetic Pathway
A common and established method for the synthesis of these cyclic dipeptides is through the thermolysis of the corresponding dipeptide methyl esters.[7] This process involves the removal of protecting groups from the N-terminus of the dipeptide, followed by heating to induce intramolecular cyclization.
Key Experimental Considerations and Differences
While the overall synthetic strategy is similar for both derivatives, subtle differences in the precursors can influence reaction conditions. For instance, one study noted that the cyclization of the L-leucyl-L-proline methyl ester to the 3-isobutyl derivative occurs at a lower temperature than the cyclization of the L-prolyl-L-leucine methyl ester.[7] This suggests that the isobutyl group may facilitate the necessary conformation for cyclization more readily than the arrangement required for the proline-leucine sequence.
Protocol: Synthesis of 3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione [7]
-
Deprotection: The starting material, tert-butyloxycarbonylprolyl-leucine methyl ester, is treated with a methanolic solution of hydrogen chloride to remove the Boc protecting group.
-
Neutralization: The resulting methyl ester hydrochloride is treated with an equimolar amount of triethylamine to yield the free dipeptide methyl ester.
-
Cyclization: The dipeptide methyl ester is then subjected to thermolysis (heating) to induce intramolecular cyclization, affording the desired 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione.
-
Purification: The crude product is purified using standard techniques such as column chromatography.
A similar protocol would be employed for the synthesis of the 3-isopropyl derivative, starting from tert-butyloxycarbonylprolyl-valine methyl ester. The primary anticipated difference would be the optimization of the thermolysis temperature and duration.
Physicochemical Properties: A Tale of Two Alkyl Chains
The seemingly minor difference between an isopropyl and an isobutyl group can have a measurable impact on the physicochemical properties of the resulting molecule. These properties, in turn, are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 3-Isopropyl Derivative (cyclo(Pro-Val)) | 3-Isobutyl Derivative (cyclo(Pro-Leu)) |
| Molecular Formula | C₁₀H₁₆N₂O₂[8] | C₁₁H₁₈N₂O₂[9] |
| Molecular Weight | 196.25 g/mol [8] | 210.27 g/mol [9] |
| XLogP3 | 0.8[8] | 1.1[9] |
| Topological Polar Surface Area | 49.4 Ų[8] | 49.4 Ų[9] |
| Solubility | Moderately soluble in polar organic solvents (DMSO, Chloroform); Insoluble in water (<0.1 mg/mL).[10] | Soluble in organic solvents. |
| Melting Point | 190–192°C[10] | Not explicitly reported, but expected to be a crystalline solid. |
Analysis of Physicochemical Differences:
-
Lipophilicity (XLogP3): The 3-isobutyl derivative exhibits a slightly higher calculated logP value (1.1) compared to the 3-isopropyl derivative (0.8).[8][9] This is expected, as the addition of a methylene group in the isobutyl chain increases the molecule's overall hydrophobicity. This subtle increase in lipophilicity can influence a compound's ability to cross cell membranes, its binding to hydrophobic pockets in target proteins, and its potential for non-specific binding.
-
Molecular Weight: The isobutyl derivative has a higher molecular weight due to the extra CH₂ group. While a minor difference, cumulative changes in molecular weight can affect diffusion rates and overall pharmacokinetics.
-
Solubility: Both compounds exhibit poor water solubility, a common characteristic of diketopiperazines.[10] The slightly higher lipophilicity of the isobutyl derivative may translate to even lower aqueous solubility compared to the isopropyl analog, a critical consideration for formulation development.
-
Topological Polar Surface Area (TPSA): The TPSA for both molecules is identical, as the alkyl substituents are non-polar and do not contribute to this value.[8][9] This suggests that their passive diffusion across membranes, as predicted by TPSA, might be similar, although this is also influenced by other factors like lipophilicity and the presence of active transport mechanisms.
Biological Activity and Structure-Activity Relationships (SAR)
While direct comparative studies are scarce, the individual biological activities reported for 3-isopropyl and 3-isobutyl pyrrolo[1,2-a]pyrazine derivatives allow for an insightful discussion on their potential therapeutic applications and the subtle SAR at play.
Antimicrobial Activity
Both derivatives have demonstrated notable antimicrobial properties.
-
3-Isopropyl Derivative (cyclo(Pro-Val)): This compound is active against the bacteria Staphylococcus aureus and Bacillus subtilis with MIC values of 16.3 and 18.2 µg/ml, respectively.[1] It also shows moderate antifungal activity.[11][12] Interestingly, it has been shown to inhibit quorum sensing in Pseudomonas aeruginosa, suggesting a potential role in combating bacterial virulence and biofilm formation.[1][13]
-
3-Isobutyl Derivative (cyclo(Pro-Leu)): This derivative has also been identified as an antimicrobial agent. It has been shown to be effective against vancomycin-resistant enterococci (VRE) with MIC values as low as 12.5 µg/ml against certain strains.[2]
SAR Insights: The slightly different spatial arrangement and lipophilicity of the isopropyl versus the isobutyl group could influence their interaction with bacterial cell membranes or intracellular targets. The additional flexibility of the isobutyl chain might allow for better adaptation to certain binding pockets.
Anticancer and Cytotoxic Effects
Both compounds have been reported to possess cytotoxic activity against cancer cell lines.
-
3-Isopropyl Derivative (cyclo(Pro-Val)): Has been shown to inhibit the growth of HepG2 (liver cancer) and LNCaP (prostate cancer) cell lines.[11][12]
-
3-Isobutyl Derivative (cyclo(Pro-Leu)): Demonstrated growth inhibition of K562, HL60, and U937 leukemic cell lines.[2]
SAR Insights: The antiproliferative activity of these compounds is likely dependent on their ability to enter cells and interact with intracellular targets. The differences in lipophilicity could affect their cellular uptake and distribution, potentially leading to differential activity against various cancer cell lines.
Anti-inflammatory Activity
-
3-Isopropyl Derivative (cyclo(Pro-Val)): Exhibits anti-inflammatory properties by inhibiting the phosphorylation of key proteins in the NF-κB signaling pathway, such as IKKα and IKKβ, and reducing the activation of iNOS and COX-2.[3]
Information on the anti-inflammatory activity of the 3-isobutyl derivative is less readily available, highlighting a potential area for future research.
Conclusion and Future Directions
The comparison of 3-isopropyl and 3-isobutyl pyrrolo[1,2-a]pyrazine derivatives reveals that even minor structural modifications can lead to distinct physicochemical and biological profiles. The isobutyl derivative's increased lipophilicity may offer advantages in membrane permeability but could also present challenges in terms of aqueous solubility. Conversely, the more compact isopropyl group may have different binding affinities and specificities.
Key Takeaways for Drug Development Professionals:
-
Fine-tuning Lipophilicity: The choice between an isopropyl and an isobutyl group at the 3-position provides a tool for fine-tuning the lipophilicity of a lead compound, which can be critical for optimizing its ADME properties.
-
Exploring Diverse Biological Activities: Both derivatives show promise in multiple therapeutic areas, including infectious diseases and oncology. Further investigation into their mechanisms of action is warranted.
-
The Need for Direct Comparative Studies: The lack of head-to-head comparative studies represents a significant knowledge gap. Future research should focus on synthesizing and testing these and other closely related analogs in parallel to establish clear structure-activity relationships.
References
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bioaustralis. cyclo(L-Pro-L-Val). Available from: [Link]
-
PubChem. 3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione. National Center for Biotechnology Information. Available from: [Link]
- Haidukevich, V. A., et al. Synthesis of 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. 2019, 55(1), 64-68.
-
PubChem. (3R)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione. National Center for Biotechnology Information. Available from: [Link]
-
Asian Journal of Pharmaceutics. Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl)-. Available from: [Link]
-
National Center for Biotechnology Information. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. Available from: [Link]
-
NIST. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. Available from: [Link]
-
Asian Journal of Pharmacy and Pharmacology. Marine natural product, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- (C7H10N2O2) of antioxidant properties from Bacillus species. Available from: [Link]
-
ResearchGate. Synthesis of 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione. Available from: [Link]
-
Asian Journal of Pharmaceutics. Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- Extracted from Streptomyces sp. VITPK9 Isolated from the Salt Spring Habitat of Manipur, India. Available from: [Link]
-
RSC Publishing. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. Available from: [Link]
-
NIST. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. Available from: [Link]
-
ResearchGate. Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). Available from: [Link]
-
Organic Syntheses. Synthesis of Tetraaryl-, Pentaaryl-, and Hexaaryl-1,4- dihydropyrrolo[3,2-b]pyrroles. Available from: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- Extracted from Streptomyces sp. VITPK9 Isolated from the Salt Spring Habitat of Manipur, India | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 6. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | Haidukevich | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 8. cyclo(L-Pro-L-Val) | C10H16N2O2 | CID 6992261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | C11H18N2O2 | CID 102892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. evitachem.com [evitachem.com]
- 11. Cyclo(Pro-Val) | CAS:5654-87-5 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. Cyclo(Pro-Val) | CAS:5654-87-5 | Manufacturer ChemFaces [chemfaces.com]
- 13. uniscience.co.kr [uniscience.co.kr]
Methodological & Application
Reduction of pyrrolo[1,2-a]pyrazine-1,4-diones to octahydropyrrolo[1,2-a]pyrazines
Executive Summary
The octahydropyrrolo[1,2-a]pyrazine scaffold represents a privileged bicyclic diamine core found in numerous bioactive alkaloids (e.g., Gancidin W) and synthetic peptidomimetics targeting GPCRs.[1] The synthesis of this core typically proceeds via the cyclization of Proline-containing dipeptides to form the intermediate pyrrolo[1,2-a]pyrazine-1,4-dione (a diketopiperazine or DKP), followed by exhaustive reduction.[1]
This guide details the critical reduction step. While conceptually simple, the reduction of the bis-amide (DKP) system is fraught with challenges, including partial reduction, ring-opening side reactions, and difficult work-ups due to aluminum emulsions.[1] We present two validated protocols: a robust Lithium Aluminum Hydride (LiAlH₄) method for standard substrates and a Borane-THF (BH₃[1]·THF) method for sensitive functionalities.[2]
Strategic Analysis & Mechanism
The Challenge of DKP Reduction
Unlike simple amides, the 1,4-dione system is rigid.[1] Successful reduction requires the complete removal of two carbonyl oxygens (4-electron reduction per carbonyl) to generate the saturated bicyclic amine.
-
Thermodynamics: The resonance stabilization of the amide bond requires harsh reducing agents.
-
Stereochemistry: The bridgehead carbon (C8a, derived from Proline) is susceptible to epimerization via enolization intermediates, particularly under slow reaction conditions.[1]
-
Solubility: The starting diones are often crystalline and sparingly soluble in ether, necessitating THF and reflux conditions.[1]
Mechanistic Pathway
The reduction proceeds via sequential hydride additions. The critical intermediate is the iminium ion , which must be trapped by a second hydride to prevent hydrolysis back to the aldehyde or ring opening.
Figure 1: Mechanistic flow of the bis-amide reduction. Rapid reduction of the iminium intermediate is essential to prevent ring opening.
Validated Protocols
Protocol A: LiAlH₄ Reduction (The "Workhorse" Method)
Best for: Scalable synthesis, substrates without other reducible groups (e.g., esters, nitro).[1]
Reagents:
-
Substrate: Pyrrolo[1,2-a]pyrazine-1,4-dione (1.0 equiv)[1]
-
LiAlH₄: 2.4 M solution in THF or pellets (4.0 – 6.0 equiv)[1]
-
Solvent: Anhydrous THF (stabilized).
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Flush with Argon.
-
Reagent Prep: Charge the flask with LiAlH₄ (4.0 equiv). Note: If using pellets, crush typically under inert atmosphere or allow longer dissolution time.[1]
-
Solvent Addition: Add anhydrous THF (10 mL per gram of substrate) and cool to 0°C.
-
Substrate Addition: Add the solid dione portion-wise to the LiAlH₄ slurry over 15 minutes. Critical: Exothermic H₂ evolution will occur. Control the rate to maintain a gentle effervescence.
-
Reaction: Warm to room temperature, then heat to reflux (66°C) for 12–18 hours.
-
Checkpoint: The suspension usually turns from grey to white/off-white.
-
-
Quench (The Fieser Method): Cool the mixture to 0°C. For every x grams of LiAlH₄ used, add sequentially:
-
Workup: Warm to RT and stir for 30 minutes. A granular white precipitate (lithium aluminates) should form. Filter through a Celite pad. Wash the pad with warm THF.
-
Isolation: Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
Data & Yield Expectations:
| Parameter | Specification |
|---|---|
| Typical Yield | 75% – 90% |
| Purity (Crude) | >90% (often requires no column) |
| Major Impurity | Partially reduced lactam (monocarbonyl) |[1]
Protocol B: Borane-THF Reduction (The "Gentle" Method)
Best for: Substrates sensitive to strong bases or those prone to epimerization.[1]
Reagents:
Step-by-Step Procedure:
-
Setup: Charge substrate into a dry RBF under Argon. Add anhydrous THF.
-
Addition: Cool to 0°C. Add BH₃·THF dropwise via syringe.
-
Reflux: Heat to reflux for 16 hours. The solution should become clear.
-
Methanol Quench: Cool to 0°C. Carefully add Methanol until gas evolution ceases (destroys excess hydride).
-
Acid Hydrolysis (Critical): Evaporate the solvent. Redissolve the residue in Methanol and add 6M HCl (excess). Reflux for 2 hours.
-
Why? Borane forms a stable complex with the amine product (N-B bond). Acid hydrolysis is mandatory to free the amine.
-
-
Basification: Concentrate, dissolve in water, and basify to pH >12 with NaOH pellets.
-
Extraction: Extract with DCM (3x). Dry and concentrate.
Critical Process Parameters & Troubleshooting
Monitoring the Reaction
Standard TLC is often ineffective due to the high polarity of the amine product.
-
Recommended: Ninhydrin stain (Amine = Blue/Purple) or Dragendorff’s reagent (Orange).[1]
-
NMR Signature:
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Emulsion during workup | Aluminum hydroxides forming a gel.[1] | Use Fieser method strictly. If failed, add Rochelle's Salt (sat. aq.) and stir for 2 hours. |
| Incomplete Reduction | Old LiAlH₄ or insufficient reflux. | Use fresh reagent. Increase reflux time to 24h. Ensure THF is dry. |
| Ring Opening | Hydrolysis of iminium intermediate. | Ensure strictly anhydrous conditions. Quench cold. |
| Epimerization | Bridgehead proton acidity. | Switch to Protocol B (Borane). Avoid prolonged reflux if possible. |
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate reduction protocol based on substrate stability.
References
-
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Ed., Wiley, 2019.[1] (Foundational mechanism of amide reduction).[6]
-
Chandra, T., & Zebrowski, J. P. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction."[1][3] ACS Chemical Health & Safety, 2024.[1][3] Link[1][3]
-
Maisto, S. K., et al. "Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine."[1] The Journal of Organic Chemistry, 2020, 85, 9264–9271.[1][7] Link[1]
-
Dawidowski, M., et al. "Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives.[1][8] Part 2: Perhydropyrido[1,2-a]pyrazines."[1][8] European Journal of Medicinal Chemistry, 2012, 49, 218-229.[1] Link
-
Merlic, C. "The Fieser Workup."[3] UCLA The Organic Companion / University of Rochester Safety Guide. Link
Sources
- 1. Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile | MDPI [mdpi.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgosolver.com [orgosolver.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 2: Perhydropyrido[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Integrity Extraction and Isolation of Diketopiperazines (DKPs) from Marine Bacteria Culture Broth
[1]
Executive Summary & Scientific Rationale
Diketopiperazines (DKPs), or cyclic dipeptides (CDPs), represent a privileged structural scaffold in drug discovery due to their high proteolytic stability, rigid chitinase-mimicking structure, and ability to cross the blood-brain barrier. While marine bacteria (e.g., Streptomyces, Bacillus, Pseudoalteromonas) are prolific producers of bioactive DKPs, the marine culture matrix presents unique extraction challenges: high salinity (3.5% dissolved salts) , low metabolite titer , and the presence of media-derived artifacts .
This guide departs from generic "crush and soak" methods. It details a resin-capture workflow designed to eliminate marine salts early, preserving downstream analytical columns and mass spectrometers. It also addresses the critical issue of artifact differentiation —distinguishing between biosynthesized DKPs and those formed thermally from linear dipeptides during processing.
Pre-Extraction Critical Control Points
Before initiating extraction, the following parameters must be controlled to ensure data integrity.
The "Media Blank" Control
DKPs are chemically stable and often present in complex nitrogen sources like Yeast Extract or Peptone.
-
Requirement: You must extract a volume of sterile, uninoculated media alongside your bacterial culture using the exact same protocol.
-
Reasoning: Peaks appearing in both the culture and the blank are media components, not biosynthetic products.
Thermal Management
-
Risk: Linear dipeptides in the broth can cyclize into DKPs under high heat (thermal dehydration).
-
Protocol Limit: Never exceed 40°C during rotary evaporation.
-
pH Control: Avoid strong acidification (pH < 3) prior to heating, as this catalyzes cyclization of linear peptides, creating false positives.
Method A: Resin-Based Solid-Phase Extraction (Recommended)
This is the industry gold standard for marine broths (>1 L) because it acts as a desalting step and a concentration step simultaneously.
Materials
-
Resin: Diaion® HP-20 or Amberlite® XAD-16 (Polystyrene-divinylbenzene copolymers).
-
Solvents: Methanol (HPLC grade), Acetone, Milli-Q Water.
-
Equipment: Buchner funnel, vacuum flask, or glass column.
Step-by-Step Protocol
-
Resin Preparation:
-
Soak HP-20 resin in Methanol for 30 minutes to activate pores.
-
Wash extensively with Milli-Q water to remove methanol.
-
Ratio: Use 20–50 g of resin per 1 L of culture broth.
-
-
Adsorption (Two Approaches):
-
In-situ (Whole Broth): Add activated resin directly to the fermentation flask 24 hours before harvest. Shake at 100 rpm. This captures metabolites as they are secreted, reducing feedback inhibition.
-
Post-Harvest (Supernatant): Centrifuge culture (6000 x g, 20 min). Decant supernatant and pass it through a column packed with the resin at a flow rate of 2–4 BV (Bed Volumes)/hour.
-
-
The Desalting Wash (Critical):
-
Wash the resin with 3–5 Bed Volumes of Milli-Q Water .
-
Verification: Check the conductivity of the eluate. It should approach that of distilled water. This step removes sea salts (NaCl, MgSO4) that suppress ionization in LC-MS.
-
-
Elution:
-
Elute with 100% Methanol or Acetone (2–3 Bed Volumes).
-
Fractionation (Optional): Elute with a step gradient (e.g., 20%, 50%, 100% MeOH) to separate highly polar DKPs from lipophilic components.
-
-
Concentration:
-
Evaporate the organic solvent under reduced pressure (Rotavap) at <40°C.
-
Result: A salt-free crude extract suitable for direct HPLC injection.
-
Method B: Liquid-Liquid Partitioning (LLE)
Best for small-scale screening (<500 mL) or targeted extraction of specific polarity classes.
Solvent Selection Matrix
| Target DKP Class | Solvent System | Notes |
| Non-polar / Complex (e.g., Prenylated, Disulfide-bridged) | Ethyl Acetate (EtOAc) | Standard. Forms clear bilayer with water. Extracts most bioactive DKPs.[1] |
| Moderately Polar (e.g., Proline-based, Hydroxylated) | n-Butanol (n-BuOH) | High boiling point. Difficult to evaporate. Extracts polar DKPs but also co-extracts some salts/sugars. |
| Highly Polar (e.g., Histidine/Arginine containing) | Water (Post-Resin) | Require C18 SPE or HILIC chromatography; LLE is usually ineffective. |
Protocol (Ethyl Acetate)[3][4][5]
-
Clarification: Centrifuge culture broth (4°C, 8000 rpm, 15 min) to pellet cells.
-
Partitioning: Transfer supernatant to a separatory funnel. Add EtOAc (1:1 v/v ratio).
-
Agitation: Shake vigorously for 2 minutes. Allow layers to separate (20–30 min).
-
Troubleshooting Emulsions: If an emulsion forms (common in protein-rich marine media), add a small amount of brine (saturated NaCl) or centrifuge the emulsion layer.
-
-
Collection: Collect the upper organic layer.
-
Repeat: Repeat extraction of the aqueous layer 2 more times. Combine organic layers.
-
Drying: Pass the organic layer through a funnel containing Anhydrous Sodium Sulfate (Na2SO4) to remove residual water.
-
Evaporation: Dry in vacuo.
Purification & Analytical Validation
HPLC Purification Strategy
DKPs generally lack strong chromophores unless they contain aromatic amino acids (Phe, Tyr, Trp).
-
Column: C18 (Reverse Phase) is standard. For polar DKPs, use Phenyl-Hexyl or Polar-Embedded C18.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Detection:
Dereplication (The "Knowns" Check)
Before isolating, verify the compound is not a known ubiquitous DKP (e.g., cyclo(Pro-Phe)).
-
Mass Spectrometry: Analyze crude extract via LC-MS/MS.
-
GNPS Networking: Upload MS/MS data to the Global Natural Products Social Molecular Networking (GNPS) platform to cluster spectra with known libraries.
Visual Workflows
Diagram 1: General Extraction Workflow
This flowchart illustrates the decision-making process based on culture volume and target polarity.
Caption: Decision matrix for selecting Resin Adsorption vs. Liquid-Liquid Extraction based on scale and salinity requirements.
Diagram 2: Resin Desalting Mechanism
Detailed view of the critical desalting step required for marine samples.
Caption: Mechanism of action for HP-20/XAD-16 resin, highlighting the separation of marine salts from hydrophobic DKPs.
References
-
Huang, R., et al. (2010). "Iso-naseseazine B: A new dimeric diketopiperazine from a marine-derived Streptomyces sp." Marine Drugs, 8(11), 2770–2773.
-
Flewelling, A. J., et al. (2015). "Isolation and structural elucidation of bioactive diketopiperazines from the marine bacterium Pseudoalteromonas sp." Journal of Natural Products, 78(1), 63-69.
-
Wang, P., et al. (2013). "Diketopiperazines from the Marine-Derived Streptomyces sp. FXJ7.328." Marine Drugs, 11(12), 4811-4822.
-
Blunt, J. W., et al. (2018). "Marine Natural Products." Natural Product Reports, 35, 8-53. (Review of extraction methodologies).
-
Global Natural Products Social Molecular Networking (GNPS). "Documentation on Molecular Networking for Dereplication."
Antimicrobial susceptibility testing of Cyclo(Pro-Val) derivatives
Application Note: Antimicrobial & Anti-Virulence Susceptibility Testing of Cyclo(Pro-Val) Derivatives
Executive Summary & Mechanism of Action
Cyclo(Pro-Val) (also known as Cyclo(L-Pro-L-Val) or diketopiperazine) and its derivatives represent a unique class of antimicrobial agents. Unlike classical antibiotics that primarily target cell wall synthesis or ribosomal function, diketopiperazines (DKPs) often exhibit a dual mechanism of action :
-
Direct Antimicrobial Activity: Moderate membrane permeabilization or metabolic disruption, particularly in Gram-positive bacteria (S. aureus, B. subtilis) and fungi.
-
Anti-Virulence (Quorum Sensing Inhibition): Many DKPs, including Cyclo(Pro-Val), structurally mimic N-acyl homoserine lactones (AHLs). They competitively bind to LuxR-type receptors, disrupting bacterial communication (Quorum Sensing) without necessarily killing the cell. This reduces virulence factor production (e.g., biofilms, toxins) and lowers selective pressure for resistance.
Critical Implication for Testing: Standard MIC assays alone are insufficient. A compound may show an MIC > 128 µg/mL (appearing inactive) but potently inhibit biofilm formation at 16 µg/mL. Therefore, this guide integrates growth inhibition with anti-virulence phenotypes.
Pre-Analytical Considerations
Compound Handling & Solubility
Cyclo(Pro-Val) derivatives are often hydrophobic. Improper solubilization is the #1 cause of experimental variability.
-
Primary Solvent: Dimethyl Sulfoxide (DMSO) is recommended.
-
Stock Concentration: Prepare at 100x the highest final test concentration (e.g., 10 mg/mL stock for a 100 µg/mL top standard).
-
Solvent Tolerance: Ensure final assay concentration of DMSO is
1% (v/v). Most bacteria tolerate up to 2% DMSO, but sensitive QS reporter strains (e.g., C. violaceum) can be affected by solvents, leading to false positives.
Strain Selection
| Category | Recommended Strains | Purpose |
| Gram-Positive | S. aureus ATCC 29213, B. subtilis ATCC 6633 | Direct MIC/MBC testing (primary targets). |
| Gram-Negative | P. aeruginosa PAO1, E. coli ATCC 25922 | Biofilm and membrane permeability controls. |
| QS Reporters | Chromobacterium violaceum CV026 | Mandatory for DKP testing. Detects AHL inhibition via violacein (purple pigment) loss. |
| Fungal | Candida albicans ATCC 90028 | Antifungal susceptibility (DKPs often show cross-kingdom activity). |
Experimental Workflows (Graphviz Visualization)
The following diagram outlines the decision matrix for testing DKP derivatives, distinguishing between direct killing and virulence modulation.
Caption: Integrated workflow for DKP derivatives. Compounds with high MICs are not discarded but diverted to Anti-Virulence screening.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Adapted from CLSI M07 guidelines, optimized for hydrophobic peptides.
Objective: Determine the lowest concentration inhibiting visible growth.
-
Inoculum Preparation:
-
Culture bacteria in Mueller-Hinton Broth (MHB) to mid-log phase.
-
Adjust turbidity to 0.5 McFarland Standard (
CFU/mL). -
Dilute 1:100 in fresh MHB to achieve starting inoculum of
CFU/mL.
-
-
Plate Setup (96-well):
-
Rows A-H: Add 100 µL MHB.
-
Column 1: Add 100 µL of Compound Stock (2x concentration).
-
Serial Dilution: Transfer 100 µL from Col 1 to Col 10 (2-fold dilution series). Discard 100 µL from Col 10.
-
Column 11 (Growth Control): Bacteria + Solvent only (1% DMSO). Critical for validating that the solvent isn't killing the cells.
-
Column 12 (Sterility Control): Media only.
-
-
Inoculation: Add 100 µL of diluted bacterial suspension to Wells 1-11.
-
Incubation: 37°C for 16-20 hours (24-48h for fungi).
-
Readout: Visual turbidity or Absorbance at 600nm (
).-
MIC: Lowest concentration with no visible growth (
).
-
Protocol 2: Quorum Sensing Inhibition (Anti-Virulence)
Specific for Cyclo(Pro-Val) derivatives acting as AHL mimics.
Objective: Differentiate between growth inhibition and communication inhibition.
System: Chromobacterium violaceum CV026 (Mini-Tn5 mutant). This strain is AHL-negative and requires exogenous AHL (C6-HSL) to produce violacein (purple pigment).
-
Mechanism: If the DKP derivative competes with AHL, the bacteria grow (turbid) but remain white/opaque (no pigment).
Method:
-
Media: Luria-Bertani (LB) agar supplemented with Kanamycin (to maintain Tn5).
-
Overlay Preparation:
-
Mix 5 mL molten soft agar (0.7%) with 50 µL CV026 overnight culture and 50 µL exogenous C6-HSL (500 nM final).
-
Pour over solidified LB agar plates.
-
-
Compound Application:
-
Place sterile paper discs (6 mm) on the agar.
-
Pipette 10-20 µL of DKP derivative (various concentrations) onto discs.
-
Control (+): Furanone C-30 (known QS inhibitor).
-
Control (-): DMSO vehicle.
-
-
Incubation: 30°C for 24-48 hours (Note: C. violaceum produces pigment better at 30°C than 37°C).
-
Interpretation:
Protocol 3: Biofilm Inhibition Assay
DKPs often disrupt biofilm architecture even if they don't kill planktonic cells.
-
Seeding: In a 96-well flat-bottom plate, add 100 µL bacterial suspension (
CFU/mL) in TSB + 1% Glucose (glucose promotes biofilm). -
Treatment: Add 100 µL of DKP derivative at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC).
-
Incubation: 37°C for 24 hours (static condition).
-
Staining:
-
Aspirate media and wash wells 3x with sterile PBS (removes planktonic cells).
-
Fix with 200 µL Methanol for 15 min. Air dry.
-
Stain with 200 µL 0.1% Crystal Violet for 10 min.
-
Wash with water and air dry.
-
-
Quantification:
-
Solubilize dye with 200 µL 33% Acetic Acid.
-
Measure
. -
% Inhibition =
.
-
Data Presentation & Interpretation
Table 1: Example Data Layout for Cyclo(Pro-Val) Derivative "CPV-05"
| Assay | Parameter | Result | Interpretation |
| MIC (S. aureus) | Concentration | 128 µg/mL | Weak direct antibiotic activity. |
| MBC (S. aureus) | Concentration | >256 µg/mL | Bacteriostatic at high concentrations. |
| QS Inhibition (CV026) | Zone Phenotype | Turbid, White Zone | Positive. Inhibits signaling without killing. |
| Biofilm Inhibition | IC50 | 12 µg/mL | High Potency. Prevents adhesion at low doses. |
Scientific Insight: If a derivative shows high MIC but low Biofilm IC50 (as in the table above), the compound is likely acting as a signal interference agent rather than a membrane disruptor. This is highly desirable for "anti-virulence" drug development as it exerts less evolutionary pressure for resistance development.
References
-
Holden, M. T., et al. (1999).[3] Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other gram-negative bacteria. Molecular Microbiology. Link
-
De Carvalho, M. P., & Abraham, W. R. (2012).[4] Antimicrobial and Biofilm Inhibiting Diketopiperazines.[2][4][5][6][7][8] Current Medicinal Chemistry. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link
-
Li, L., et al. (2018). Vibrio vulnificus quorum-sensing molecule cyclo(Phe-Pro) inhibits RIG-I-mediated antiviral innate immunity.[9][10] Nature Communications. Link[10]
-
Campbell, J., et al. (2009). Screening of Quorum Sensing Inhibitors Using Chromobacterium violaceum CV026. Springer Protocols. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. scispace.com [scispace.com]
- 5. Antimicrobial and biofilm inhibiting diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Vibrio vulnificus quorum-sensing molecule cyclo(Phe-Pro) inhibits RIG-I-mediated antiviral innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization During Cyclo(Pro-Val) Synthesis
Welcome to the technical support center dedicated to the stereochemically controlled synthesis of Cyclo(Pro-Val). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. The biological activity of cyclic dipeptides like Cyclo(Pro-Val) is intrinsically linked to their precise three-dimensional structure. Therefore, maintaining stereochemical integrity during synthesis is paramount.[1][2] This resource will equip you with the knowledge to diagnose and prevent racemization, ensuring the synthesis of enantiomerically pure Cyclo(Pro-Val).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in Cyclo(Pro-Val) synthesis?
A1: Racemization is the process where a single enantiomer of a chiral molecule, such as an L-amino acid, converts into an equal mixture of both its L- and D-enantiomers.[1] In the context of Cyclo(Pro-Val) synthesis, this leads to the formation of unwanted diastereomers, namely Cyclo(D-Pro-L-Val), Cyclo(L-Pro-D-Val), and Cyclo(D-Pro-D-Val), alongside the desired Cyclo(L-Pro-L-Val). The presence of these diastereomers can significantly alter the biological activity of the final product and complicate purification processes.[1][2]
Q2: Which amino acid, Proline or Valine, is more susceptible to racemization during the coupling step?
A2: While any chiral amino acid (except glycine) can racemize, the susceptibility varies. In the context of dipeptide synthesis, the N-terminal amino acid being activated for coupling is the one at risk. Proline, as a secondary amine, has a unique cyclic structure that generally makes it less prone to racemization compared to many other amino acids when it is the N-terminal residue being activated. However, the C-terminal amino acid of a growing peptide chain can also be susceptible to epimerization under harsh basic conditions, though this is less common during the coupling step itself.[3] Phenylalanine, Cysteine and Histidine are particularly susceptible to racemization.[1][4]
Q3: What are the primary mechanisms leading to racemization during peptide synthesis?
A3: There are two main pathways for racemization during peptide bond formation:[5][6]
-
Direct Enolization: A base directly removes the alpha-proton (Hα) from the chiral carbon of the activated amino acid, forming an achiral enolate intermediate. Re-protonation can then occur from either face, leading to a mixture of D and L isomers.[2]
-
Oxazolone Formation: The activated carboxylic acid of the N-protected amino acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone. This oxazolone intermediate has an acidic proton at the C4 position, which is readily abstracted by a base. The resulting achiral intermediate can then be attacked by the amine component from either side, leading to racemization.[3][6] This is often the predominant pathway.
Q4: How does the choice of coupling reagent impact racemization?
A4: The coupling reagent is a critical factor. Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are known to promote oxazolone formation and thus increase the risk of racemization.[1][3] To mitigate this, they are almost always used in conjunction with additives. Uronium/aminium-based reagents (e.g., HBTU, HATU) are generally more efficient but can still cause racemization, particularly with sensitive amino acids and in the presence of strong bases.[1][3]
Troubleshooting Guide: Step-by-Step Solutions to Prevent Racemization
This section provides a systematic approach to troubleshooting and minimizing racemization during the synthesis of the linear Pro-Val dipeptide, the precursor to Cyclo(Pro-Val).
Step 1: Scrutinize Your Coupling Reagents and Additives
Problem: Significant formation of diastereomers detected by chiral HPLC or NMR.
Underlying Cause: The choice of coupling reagent and the absence or inadequacy of racemization-suppressing additives are often the primary culprits.
Solutions:
-
Incorporate Additives with Carbodiimides: Never use carbodiimides (DCC, DIC, EDC) alone.[1] Always include an additive such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[1][6] These additives react with the activated amino acid to form an active ester that is less susceptible to racemization.[1][3] Oxyma Pure is a non-explosive and highly effective alternative to HOBt and HOAt.[6]
-
Select Milder Coupling Reagents: For particularly sensitive couplings, consider using reagents known for lower racemization potential, such as (3-(Diethylamino)propyl)phosphonic anhydride (T3P) or (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP).[7][8]
Step 2: Evaluate the Base Used in the Coupling Reaction
Problem: Persistent, albeit reduced, levels of racemization even with appropriate coupling reagents and additives.
Underlying Cause: The type and concentration of the base used can significantly influence the rate of racemization. Strong, non-sterically hindered bases can accelerate the abstraction of the alpha-proton.[1][5]
Solutions:
-
Opt for Weaker or Sterically Hindered Bases: Replace commonly used strong bases like N,N-Diisopropylethylamine (DIPEA) with a weaker base such as N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine.[1][5][6]
-
Optimize Base Concentration: Use the minimum amount of base necessary to facilitate the reaction.[1] Stoichiometric amounts are often sufficient.
Step 3: Control the Reaction Temperature
Problem: Increased racemization observed when trying to accelerate the reaction with heat.
Underlying Cause: Higher temperatures increase the rate of most chemical reactions, including the pathways that lead to racemization.[1]
Solution:
-
Lower the Reaction Temperature: Perform the coupling reaction at a lower temperature, for instance, at 0°C.[1] While this may slow down the reaction, it significantly suppresses racemization. For the cyclization step to form Cyclo(Pro-Val), controlled heating might be necessary, but the initial linear dipeptide synthesis should be conducted at a reduced temperature.[9]
Step 4: Consider the Solvent
Problem: Inconsistent results and varying levels of racemization across different experimental runs.
Underlying Cause: The polarity of the solvent can influence the stability of the intermediates involved in racemization pathways.[1]
Solution:
-
Use Less Polar Solvents (When Feasible): Where solubility of reagents allows, employing less polar solvents may help reduce racemization.[1] However, solvent choice is often dictated by the need for adequate resin swelling in solid-phase synthesis and reagent solubility.[10] N,N-Dimethylformamide (DMF) is a common solvent, but its polarity can sometimes contribute to racemization.[11] Exploring alternatives like Dichloromethane (DCM) or mixtures could be beneficial.
Summary of Key Parameters to Minimize Racemization
| Parameter | Recommendation for Low Racemization | Rationale |
| Coupling Reagent | DIC, EDC | Use in combination with additives. |
| T3P, PyAOP, COMU | Inherently lower racemization potential.[7][8][12] | |
| Additives | HOBt, HOAt, Oxyma Pure | Form active esters that are less prone to racemization.[1][6] |
| Base | N-methylmorpholine (NMM), 2,4,6-collidine | Weaker and/or more sterically hindered bases reduce the rate of α-proton abstraction.[1][5][6] |
| Temperature | 0°C for coupling | Lower temperatures decrease the rate of racemization.[1] |
| Solvent | Less polar solvents (e.g., DCM) if possible | Can stabilize intermediates to reduce racemization, but must be balanced with solubility and resin swelling needs.[1][10] |
Experimental Protocols
Protocol 1: Synthesis of Linear Boc-Pro-Val-OMe with Minimized Racemization
This protocol details the synthesis of the linear dipeptide precursor to Cyclo(Pro-Val) using conditions designed to suppress racemization.
Materials:
-
Boc-L-Proline
-
L-Valine methyl ester hydrochloride (H-Val-OMe·HCl)
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve L-Valine methyl ester hydrochloride (1.0 eq.) and HOBt (1.1 eq.) in a minimal amount of anhydrous DMF.
-
Neutralization: Cool the solution to 0°C in an ice bath. Add NMM (1.1 eq.) dropwise while stirring and allow the mixture to stir for 10 minutes.
-
Amino Acid Addition: In a separate flask, dissolve Boc-L-Proline (1.1 eq.) in anhydrous DCM.
-
Coupling Reagent Addition: To the Boc-L-Proline solution, add DIC (1.1 eq.) and stir for 2 minutes at 0°C for pre-activation.
-
Coupling Reaction: Add the activated Boc-L-Proline solution to the flask containing the valine methyl ester solution.
-
Reaction Monitoring: Allow the reaction to proceed at 0°C, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS until completion (typically 2-4 hours).
-
Work-up: Once the reaction is complete, filter off the diisopropylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure Boc-Pro-Val-OMe.
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol provides a general method to determine the enantiomeric purity of the synthesized dipeptide.
Materials:
-
Synthesized Boc-Pro-Val-OMe
-
Trifluoroacetic acid (TFA)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)
Procedure:
-
Deprotection: Treat a small sample of the purified Boc-Pro-Val-OMe with a solution of TFA in DCM (e.g., 20% v/v) to remove the Boc protecting group. After 30 minutes, evaporate the solvent and TFA under a stream of nitrogen.
-
Sample Preparation: Dissolve the resulting crude H-Pro-Val-OMe in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chiral HPLC Analysis:
-
Equilibrate the chiral HPLC column with the appropriate mobile phase (e.g., a mixture of hexane and isopropanol with a small percentage of a modifier like diethylamine, specific conditions will depend on the column used).
-
Inject the sample onto the column.
-
Monitor the elution of the diastereomers by UV detection (e.g., at 214 nm).
-
The separation of the L-L and D-L (or L-D) diastereomers will allow for the quantification of the extent of racemization. The percentage of the undesired diastereomer corresponds to the level of racemization.
-
Visualizing the Process
Logical Workflow for Troubleshooting Racemization
Caption: Troubleshooting workflow for addressing racemization issues.
Mechanism of Racemization via Oxazolone Formation
Caption: The oxazolone mechanism, a major pathway for racemization.
References
- BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
- BenchChem. (2025). Technical Support Center: Prevention of Racemization in Peptide Synthesis.
-
Zhang, Y., et al. (2018). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Organic Letters, 20(15), 4563-4567. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Cen Peptide. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Nishiyama, Y., et al. (2016). Oxyma-based phosphates for racemization-free peptide segment couplings. Molecules, 21(5), 629. Retrieved from [Link]
- Romoff, T. T., et al. (2002). 7.4 Racemization Assays. In M. Goodman (Ed.), Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics (pp. 647-661). Thieme.
-
Coin, I., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(8), 789-792. Retrieved from [Link]
-
Packer, M. H., et al. (1997). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research, 10(3), 145-152. Retrieved from [Link]
-
Fekete, S., et al. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. Retrieved from [Link]
-
Han, Y., & Albericio, F. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(24), 7499. Retrieved from [Link]
-
Jia, Y., et al. (2018). Effects of temperature and pH on the formation cyclo-Pro-Pro in the reaction of Pro with P3m. Scientific Reports, 8(1), 1-8. Retrieved from [Link]
-
Han, Y., & Albericio, F. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(24), 7499. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. bachem.com [bachem.com]
- 7. jpt.com [jpt.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Troubleshooting Diastereomer Separation in Pyrrolopyrazine Synthesis
Welcome to the technical support center for troubleshooting diastereomer separation in the synthesis of pyrrolopyrazines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in isolating stereoisomers of this important heterocyclic scaffold. Pyrrolopyrazine derivatives are prevalent in a wide range of bioactive natural products and pharmaceutical agents, making their stereoselective synthesis and purification critical.[1][2][3] This resource provides in-depth, question-and-answer-based troubleshooting guides, drawing upon established analytical principles and field-proven insights to address common experimental hurdles.
The Challenge of Diastereomer Separation
Diastereomers, unlike enantiomers, possess different physical and chemical properties, which theoretically allows for their separation by standard laboratory techniques such as chromatography and crystallization.[4][5] However, the differences in these properties can often be subtle, leading to significant challenges in achieving baseline separation, especially in complex molecular scaffolds like pyrrolopyrazines. This guide will walk you through systematic approaches to tackle these separation challenges head-on.
Frequently Asked Questions (FAQs)
Q1: My diastereomers are co-eluting or showing poor resolution in column chromatography. Where do I start?
A1: Poor resolution is fundamentally a selectivity issue. Your primary goal is to amplify the subtle differences in the physicochemical properties of your diastereomers. Here’s a systematic approach:
-
Re-evaluate Your Stationary Phase: If you are using standard silica gel, consider alternatives. The choice of stationary phase can have a significant impact on selectivity. For instance, porous graphitic carbon (PGC) columns can offer unique retention mechanisms different from silica-based phases and are known to be effective for separating structurally similar compounds.[5]
-
Systematically Vary Mobile Phase Composition: A thorough screening of solvent systems is crucial. For normal-phase chromatography, systematically adjust the ratio of a non-polar solvent (e.g., hexane) with a more polar modifier (e.g., ethyl acetate, isopropanol, or ethanol).[4][6] Even small changes in the modifier percentage can dramatically impact resolution.
-
Explore Different Achiral Columns: Don't limit yourself to silica. Other achiral stationary phases like C18, phenyl, or cyano columns can provide different selectivities.[6][7][8] A phenyl column, for example, can offer π-π interactions that may differentiate your diastereomers.
-
Consider Temperature as a Variable: In HPLC, temperature can influence selectivity. It's worthwhile to screen a range of temperatures (e.g., 25°C, 40°C, 60°C) as it can alter the interactions between your analytes and the stationary phase.[4]
Q2: I'm considering HPLC for purification. Should I use a chiral or achiral column?
A2: Not necessarily. Since diastereomers have distinct physical properties, they can often be separated on standard achiral columns (e.g., C18, Phenyl, silica).[4] A chiral stationary phase (CSP) is generally required for separating enantiomers.[4][9] However, if achiral methods fail to provide adequate separation, a chiral column can sometimes exhibit high selectivity for diastereomers and is a viable alternative.[4]
The initial step in HPLC method development should be to screen a few different achiral columns with broad gradients using common mobile phase systems (e.g., water/acetonitrile and water/methanol for reversed-phase; hexane/ethanol and hexane/isopropanol for normal-phase).[4] This initial screening will help identify the most promising conditions for further optimization.
Q3: My attempts at fractional crystallization are not improving the diastereomeric ratio. What am I doing wrong?
A3: Successful fractional crystallization hinges on a significant difference in solubility between the diastereomers in a given solvent system. If you're not seeing enrichment, consider the following:
-
Inadequate Solvent Screening: A comprehensive solvent screen is paramount. Test a wide range of solvents with varying polarities. The ideal solvent will fully dissolve your mixture at an elevated temperature but will cause only one diastereomer to selectively crystallize upon cooling.[6]
-
Cooling Rate is Too Fast: Rapid cooling can lead to co-crystallization. Allow the saturated solution to cool slowly to room temperature. Insulating the flask can help control the cooling rate.[6]
-
Seeding Strategy: If you have a small amount of a pure diastereomer, use it to seed the saturated solution. This can encourage the crystallization of the desired isomer.[10] Sometimes, gentle sonication after seeding can help induce crystallization.[10]
-
Consider a Different Salt Form: If your pyrrolopyrazine derivative has a basic nitrogen, forming a salt with an achiral acid (e.g., HCl, H2SO4) can alter the crystal packing and solubility properties, potentially enabling separation through crystallization.
Q4: Can I use derivatization to improve the separation of my diastereomers?
A4: Yes, derivatization can be a powerful strategy. By reacting your diastereomeric mixture with a chiral derivatizing agent, you can convert them into a new pair of diastereomers that may have more pronounced differences in their physical properties, making them easier to separate by standard chromatography.[][12] This is an indirect method of separation. After separation, the chiral auxiliary can be cleaved to yield the individual, pure enantiomers.[4]
Another approach is to derivatize a functional group in your molecule (e.g., acylation of an alcohol or amine) to alter its overall polarity and steric bulk. This can sometimes be enough to improve chromatographic resolution on an achiral column.
Q5: I've heard about Supercritical Fluid Chromatography (SFC) for diastereomer separation. Is it a better option than HPLC?
A5: SFC has emerged as a powerful technique for the separation of stereoisomers, including diastereomers.[13][14] Studies have shown that for diverse sets of drug-like compounds, gradient non-chiral SFC can be more successful than traditional non-chiral HPLC for separating diastereomeric pairs.[13]
Key advantages of SFC include:
-
Faster Separations: The low viscosity of supercritical fluids allows for higher flow rates and faster analysis times.[12]
-
Reduced Solvent Consumption: SFC primarily uses compressed carbon dioxide as the mobile phase, which is more environmentally friendly and cost-effective than the organic solvents used in HPLC.[][14]
-
Orthogonal Selectivity: SFC can often provide different selectivity compared to HPLC, making it a valuable alternative when HPLC methods fail.
If you have access to SFC instrumentation, it is highly recommended to screen your diastereomeric mixture using this technique.
Troubleshooting Workflows & Protocols
Chromatographic Method Development Workflow
This workflow provides a systematic approach to developing a robust chromatographic method for diastereomer separation.
Caption: A systematic workflow for chromatographic method development.
Protocol 1: General HPLC Method Development for Diastereomer Separation
-
Initial Column and Mobile Phase Screening:
-
Select two to three different achiral columns (e.g., C18, Phenyl, and Silica for normal phase).[4][7]
-
Prepare two primary mobile phase systems. For reversed-phase, use Water/Acetonitrile and Water/Methanol. For normal phase, use Hexane/Ethanol and Hexane/Isopropanol.[4]
-
Run a broad gradient on each column with each mobile phase system to determine the approximate elution conditions and observe if any separation occurs.[4]
-
-
Optimization of Mobile Phase:
-
Based on the best result from the screening, focus on that column/mobile phase combination.
-
Convert the gradient method to an isocratic one based on the elution percentage from the screening run.[4]
-
Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution between the diastereomer peaks.[4]
-
-
Optimization of Temperature:
-
Using the optimized mobile phase, evaluate the separation at three different temperatures (e.g., 25°C, 40°C, 55°C).[4]
-
-
Optimization of Flow Rate:
-
Fine-tune the flow rate to optimize efficiency. Lower flow rates can sometimes improve resolution but will increase run time.[4]
-
-
Method Validation:
-
Once optimal conditions are found, perform several replicate injections to confirm the method's reproducibility in terms of retention time, peak area, and resolution.[4]
-
Data Summary: Impact of Chromatographic Parameters on Resolution
| Parameter Change | Impact on Retention Time | Impact on Resolution | Rationale |
| Increase % Organic (RP) | Decreases | May Increase or Decrease | Alters polarity of the mobile phase, affecting partitioning. |
| Increase % Polar (NP) | Decreases | May Increase or Decrease | Competes with analyte for stationary phase interaction sites. |
| Increase Temperature | Decreases | May Increase or Decrease | Can improve mass transfer and alter selectivity.[4] |
| Decrease Flow Rate | Increases | Generally Increases | Allows more time for equilibrium between mobile and stationary phases. |
| Change Column Chemistry | Varies | Varies Significantly | Introduces different interaction mechanisms (e.g., hydrophobic, π-π).[7] |
Advanced Strategies
Diastereoselective Synthesis
While this guide focuses on separation, the most elegant solution is to control the formation of diastereomers during the synthesis. Many synthetic strategies for pyrrolopyrazinones have been developed, including multicomponent reactions and cyclization cascades.[1][15] Carefully review the literature for diastereoselective approaches to your specific pyrrolopyrazine target. For instance, the choice of base or catalyst in a cyclization step can significantly influence the diastereomeric ratio.[1]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting diastereomer separation.
By systematically applying the principles and protocols outlined in this guide, researchers can significantly improve their chances of successfully separating challenging diastereomers in pyrrolopyrazine synthesis, ultimately accelerating their research and development efforts.
References
- BenchChem. (n.d.). Optimizing HPLC conditions for separating (-)-Menthyloxyacetic acid diastereomers.
-
Welch, C. J., Biba, M., Gouker, J. R., Wu, J., & Augustine, B. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A, 1272, 137-142. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Novel Separation Approach for Multiple Chiral Center Molecules.
-
Mori, K., & Ikunaka, M. (2012). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 17(8), 9494-9519. Retrieved from [Link]
- BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
- Dong, M. W. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 19(10).
- Delahaye, S., De Klerck, K., & Vander Heyden, Y. (2022). Chiral separation using chromatographic techniques, Part 1: Theoretical background. LCGC Europe, 35(3), 96-103.
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
- Stankevica, A., et al. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today.
-
De Kimpe, N., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Organics, 2(2), 166-193. Retrieved from [Link]
-
González-López, V., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry, 87(14), 9239-9249. Retrieved from [Link]
- Kumar, A., & Singh, B. (2022). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Journal of Chromatographic Science, 60(5), 443-452.
-
Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Molecular Diversity, 25(4), 2263-2285. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Separating Threo/Erythro Diastereomers.
-
Wang, X., et al. (2020). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. The Journal of Organic Chemistry, 85(15), 9874-9884. Retrieved from [Link]
- Sciencemadness Discussion Board. (2006). Separation of diastereomers.
- Chromatography Forum. (2008). Separation of diastereomers.
- Reddit. (2023). Separation of diastereomers by crystallization with seeding.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. reddit.com [reddit.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. omicsonline.org [omicsonline.org]
- 15. One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reflux conditions for proline-valine anhydride formation
Technical Support: Cyclo(L-Pro-L-Val) Synthesis & Optimization
Welcome to the Technical Support Center. This guide addresses the thermal cyclization of linear dipeptide precursors (specifically L-Proyl-L-Valine esters) into Proline-Valine Anhydride (Cyclo(L-Pro-L-Val)).
This scaffold is a 2,5-diketopiperazine (DKP).[1][2][3][4][5][6] Unlike simple glycine-based DKPs, the Pro-Val system presents unique challenges due to the steric bulk of the valine isopropyl group and the conformational rigidity of the proline ring. The protocol below prioritizes optical purity (preventing epimerization) over raw speed.
Module 1: The "Golden Standard" Protocol
Context: The most robust method for generating high-purity Cyclo(L-Pro-L-Val) without racemization is the 2-Butanol Reflux Method . This solvent provides the necessary thermal energy (
Precursor: L-Pro-L-Val-OMe (Methyl ester)
Step-by-Step Methodology
-
Neutralization (Critical):
-
Dissolve the dipeptide ester hydrochloride (10 mmol) in a minimum amount of water.
-
Adjust pH to 9–10 using saturated
or . -
Extract the free base immediately into DCM or Ethyl Acetate. Dry over
and concentrate in vacuo. -
Why? You cannot reflux the salt; the amine must be nucleophilic (unprotonated) to attack the ester carbonyl.
-
-
Reflux Setup:
-
Dissolve the free base oil in 2-Butanol (Concentration: 0.1 M to 0.25 M).
-
Note: High dilution favors intramolecular cyclization over intermolecular oligomerization.
-
-
Thermal Cyclization:
-
Heat to reflux (
) under an inert atmosphere ( ). -
Duration: 12–18 hours.
-
Monitoring: TLC (MeOH/DCM 1:9). The product is typically less polar than the linear free base.
-
-
Workup & Purification:
-
Allow the solution to cool slowly to room temperature, then to
. -
Cyclo(Pro-Val) often crystallizes directly from 2-butanol.
-
Filter the white precipitate. Wash with cold ether.
-
Yield Target: 75–85%.
-
Module 2: Visualizing the Mechanism
The following diagram illustrates the reaction pathway, highlighting the critical tetrahedral intermediate and the byproduct (Methanol) that must be expelled.
Caption: Mechanistic pathway of DKP formation. The transition from the linear trans-isomer to the cis-conformer is facilitated by the Proline residue.
Module 3: Troubleshooting & FAQs
Q1: My yield is low (<40%), and TLC shows starting material remaining after 24 hours.
-
Diagnosis: The Valine residue is sterically bulky (isopropyl group). If the concentration is too high, intermolecular reactions compete. If the temperature is too low, the energy barrier isn't crossed.
-
Solution:
-
Switch solvent from Methanol (
) to 2-Butanol ( ) or Toluene ( ). -
Add a catalyst: Acetic Acid (5-10% v/v) in toluene is a classic accelerator for sterically hindered DKPs. The acid protonates the ester carbonyl, making it more electrophilic without fully protonating the amine.
-
Q2: The product optical rotation is off (Racemization).
-
Diagnosis: Thermal epimerization occurred. This happens if the reaction is heated too long at
or if strong bases were used during neutralization and not fully removed. -
Solution:
-
Strictly limit reflux time. Monitor by HPLC every 4 hours.
-
Ensure the "Free Base" step (Step 1) does not carry over excess base.
-
Avoid high-boiling solvents like Xylene or DMSO unless absolutely necessary.
-
Q3: A precipitate formed immediately upon heating.
-
Diagnosis: This is likely oligomerization (linear polymerization) rather than cyclization. This occurs if the concentration is too high (
). -
Solution: Dilute the reaction. The intramolecular reaction (cyclization) is zero-order with respect to concentration, while intermolecular polymerization is second-order. Dilution favors the ring closure.
Module 4: Optimization Matrix
Use this table to select the correct solvent system based on your specific constraints.
| Solvent System | Boiling Point | Reaction Rate | Racemization Risk | Recommended For |
| Methanol | Slow | Very Low | Highly reactive dipeptides (e.g., Gly-Gly) | |
| 2-Butanol | Optimal | Low | Standard Pro-Val synthesis | |
| Toluene | Fast | Moderate | Sterically hindered analogs | |
| Toluene + AcOH | Very Fast | Low-Moderate | Failed cyclizations in alcohols | |
| Xylene | Rapid | High | Only if Valine is replaced by extremely bulky AA |
Module 5: Diagnostic Decision Tree
Follow this logic flow to resolve synthesis failures.
Caption: Logic flow for troubleshooting common DKP synthesis failures.
References
-
Smolecule. (2023). Synthesis of cyclo(L-Pro-L-Val) typically involves the condensation of N-Cbz proline with methyl L-valine... using 2-butanol as a solvent.[3] Retrieved from
-
Uniscience. (2023). Cyclo(L-Pro-L-Val) Product Data Sheet: Synthesis and Solubility. Retrieved from
-
Baran Lab. (2018). Diketopiperazines: Synthesis and Biology (Group Meeting Notes). Retrieved from
-
Capon, R.J., et al. (2007). Citromycetins and bilains A-C: new aromatic polyketides and diketopiperazines.[7] Journal of Natural Products, 70(11), 1746-1752. (Cited for context on DKP isolation and structure).
Sources
- 1. evitachem.com [evitachem.com]
- 2. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 3. Buy cyclo(L-Pro-L-Val) | 2854-40-2 [smolecule.com]
- 4. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
- 6. researchgate.net [researchgate.net]
- 7. uniscience.co.kr [uniscience.co.kr]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Isopropyloctahydropyrrolo[1,2-a]pyrazine
For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-Isopropyloctahydropyrrolo[1,2-a]pyrazine, focusing on the correct selection and use of Personal Protective Equipment (PPE). By understanding the "why" behind each recommendation, you can build a culture of safety and ensure the integrity of your research.
Understanding the Hazard: A Risk-Based Approach to Safety
3-Isopropyloctahydropyrrolo[1,2-a]pyrazine is a heterocyclic amine with a significant hazard profile. According to its Safety Data Sheet (SDS), this compound is classified as:
-
Toxic if swallowed (Acute Toxicity, Oral: Category 3)[1]
-
Harmful in contact with skin (Acute Toxicity, Dermal: Category 4)[1]
-
Fatal if inhaled (Acute Toxicity, Inhalation: Category 2)[1]
-
Very toxic to aquatic life with long-lasting effects [1]
These classifications, particularly its high acute inhalation toxicity, necessitate stringent control measures and a comprehensive PPE strategy. The primary routes of exposure are inhalation, skin contact, and ingestion. Therefore, our PPE selection must create an effective barrier against these routes.
Core Principles of Chemical Handling Safety
Before detailing specific PPE, it is crucial to remember the hierarchy of controls. PPE is the last line of defense, to be used after engineering and administrative controls are implemented.
| Control Level | Examples |
| Engineering Controls | Fume hoods, glove boxes, ventilated enclosures. |
| Administrative Controls | Standard operating procedures (SOPs), safety training, restricted access to handling areas. |
| Personal Protective Equipment (PPE) | Gloves, lab coats, eye protection, respiratory protection. |
All handling of 3-Isopropyloctahydropyrrolo[1,2-a]pyrazine should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure[1].
Essential Personal Protective Equipment (PPE) Ensemble
The following PPE is mandatory when handling 3-Isopropyloctahydropyrrolo[1,2-a]pyrazine. The selection is based on the GHS hazard classifications and precautionary statements provided in the SDS[1].
Given the "Fatal if inhaled" classification, respiratory protection is non-negotiable.
-
Minimum Requirement: A full-facepiece respirator with cartridges rated for organic vapors and particulates (P100).
-
For Higher Risk Operations (e.g., weighing, preparing solutions): A positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or a positive-pressure supplied-air respirator with an escape SCBA is recommended[2].
-
Causality: The high acute toxicity upon inhalation means that even a small exposure could be life-threatening. A full-facepiece respirator provides a higher protection factor than a half-mask and also protects the eyes and face from splashes. The use of SCBA or supplied-air respirators provides the highest level of respiratory protection, independent of the ambient air concentration of the chemical[2].
-
Glove Type: Nitrile or neoprene gloves are recommended for handling heterocyclic amines. Always use double gloving.
-
Glove Thickness: A minimum thickness of 8 mils is recommended for the outer glove.
-
Inspection and Disposal: Gloves must be inspected for any signs of degradation or puncture before use[1]. Dispose of contaminated gloves immediately after use in accordance with hazardous waste disposal procedures[1].
-
Causality: The "Harmful in contact with skin" classification indicates that the substance can be absorbed through the skin, leading to systemic toxicity. Double gloving provides an additional layer of protection in case the outer glove is compromised[3].
-
Primary Protection: A chemically resistant laboratory coat is the minimum requirement.
-
Enhanced Protection: For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat or a disposable chemical-resistant suit (e.g., Tyvek) should be worn[4].
-
Causality: Protective clothing prevents direct skin contact with the chemical in the event of a spill or splash, mitigating the risk of dermal absorption and skin irritation[4].
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes.
-
Enhanced Protection: A full-face shield worn over safety goggles is required when there is a significant risk of splashing. As noted in the respiratory protection section, a full-facepiece respirator also serves this function.
-
Causality: Direct contact with the eyes can cause severe irritation or damage. A face shield protects the entire face from splashes[4].
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 3-Isopropyloctahydropyrrolo[1,2-a]pyrazine.
Operational and Disposal Plans
A strict protocol for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Shoe covers
-
Inner gloves
-
Lab coat or chemical suit
-
Respirator
-
Goggles and face shield (if not using a full-face respirator)
-
Outer gloves (cuffs over the sleeves of the lab coat/suit)
Doffing Sequence (in a designated area):
-
Remove outer gloves
-
Remove lab coat or chemical suit (turning it inside out)
-
Remove shoe covers
-
Remove face shield and goggles
-
Remove respirator
-
Remove inner gloves
-
Wash hands thoroughly with soap and water[1].
All disposable PPE (gloves, suits, shoe covers) and any materials used to clean up spills must be considered hazardous waste.
-
Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Type | Immediate Action |
| Inhalation | Move the affected person to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Give two glasses of water to drink. Seek immediate medical attention.[1] |
The following flowchart outlines the immediate response to an accidental exposure.
Caption: Emergency response flowchart for exposure to 3-Isopropyloctahydropyrrolo[1,2-a]pyrazine.
By adhering to these stringent PPE and handling protocols, you can mitigate the risks associated with 3-Isopropyloctahydropyrrolo[1,2-a]pyrazine and ensure a safe and productive research environment. Always consult your institution's EHS department for specific guidance and training.
References
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102892, 3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione. [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
Acros Organics. (n.d.). Material Safety Data Sheet: 2-Methyl-3-(methylthio)pyrazine, 99%. [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 558578, Octahydropyrrolo(1,2-a)pyrazine. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
